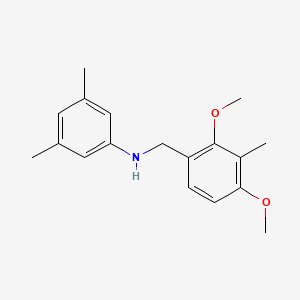
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone, also known as BNPPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and has a molecular weight of 340.26 g/mol. BNPPM has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mecanismo De Acción
The mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to act through the inhibition of enzymes and/or disruption of protein-protein interactions. The nitro and bromo groups on the phenyl ring of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone are potential sites for electron transfer reactions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects:
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in lab experiments is its ability to selectively inhibit enzyme activity, making it a valuable tool for drug discovery and enzyme inhibition studies. However, one limitation is its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the use of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in scientific research. One potential direction is the development of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone derivatives with improved solubility and efficacy. Another direction is the exploration of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone and its effects on various biological processes.
Métodos De Síntesis
The synthesis of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone involves the reaction of 4-bromo-3-nitrobenzaldehyde and 2,4-dimethylphenylacetic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yield. The purity of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone can be further improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been shown to inhibit the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase, making it a potential therapeutic agent for neurological disorders. (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has also been used as a tool to study protein-protein interactions, which play a crucial role in various biological processes.
Propiedades
IUPAC Name |
(4-bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCXYXIFNSFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)

![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)

![2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)



![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)
![3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5775533.png)